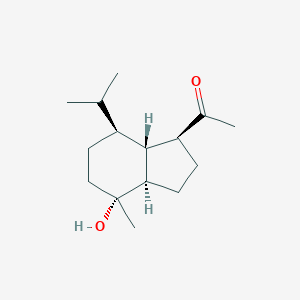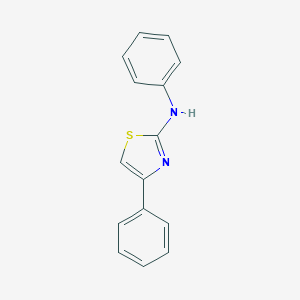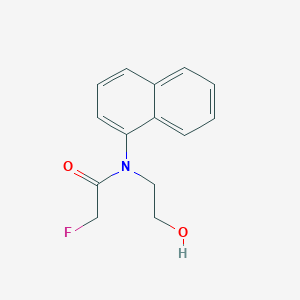
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is a chemical compound with the molecular formula C14H14FNO2. It is known for its unique structural properties, which include a naphthyl group, a fluoro substituent, and a hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide typically involves the reaction of 2-fluoroacetamide with 2-hydroxyethylamine and 1-naphthylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-fluorinated product.
Substitution: Formation of various substituted naphthyl derivatives
Applications De Recherche Scientifique
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding interactions, while the naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-fluoro-N-(1-hydroxyethyl)-: Similar structure but with a different position of the hydroxyethyl group
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-phenyl-: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
10016-11-2 |
|---|---|
Formule moléculaire |
C14H14FNO2 |
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2 |
Clé InChI |
SRHCIXDVBODFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Key on ui other cas no. |
10016-11-2 |
Synonymes |
2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


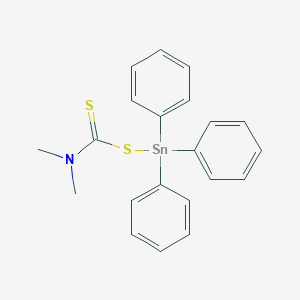
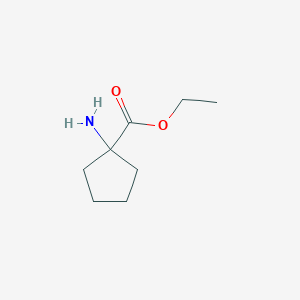
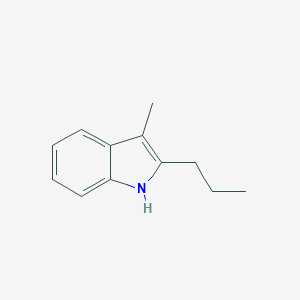
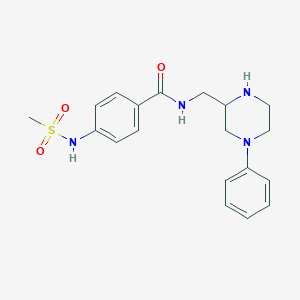
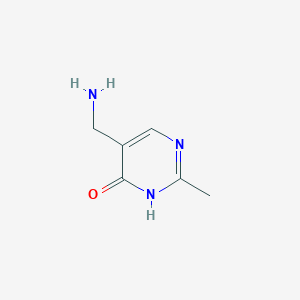

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
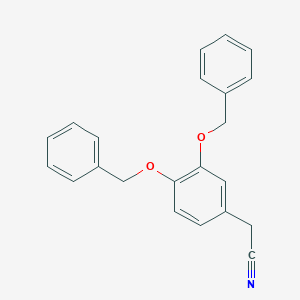
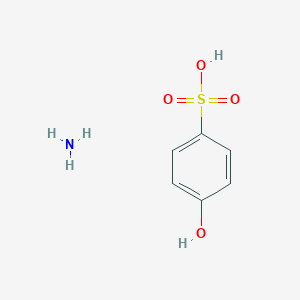
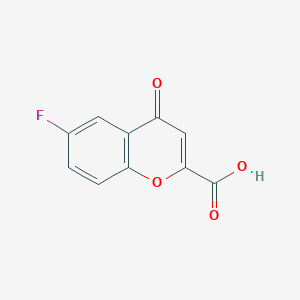
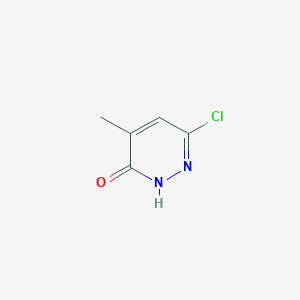
![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)
